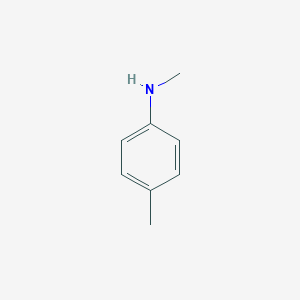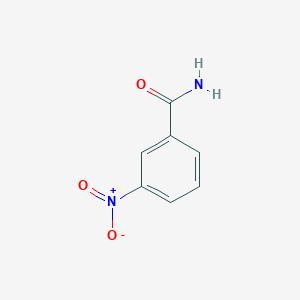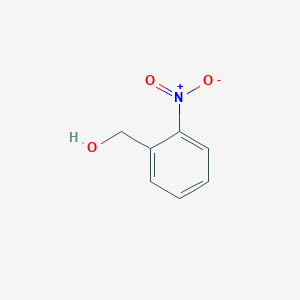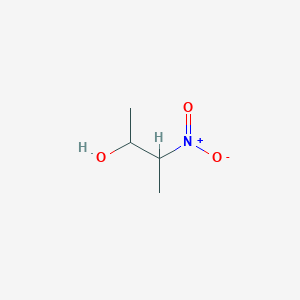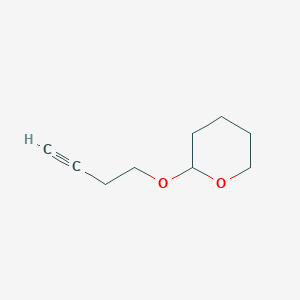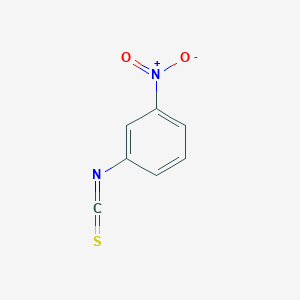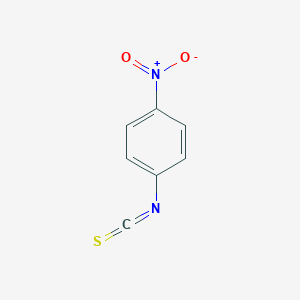
3-Pyrrolidinol
概要
説明
3-Pyrrolidinol: is a heterocyclic organic compound with the molecular formula C₄H₉NO It features a five-membered ring containing four carbon atoms and one nitrogen atom, with a hydroxyl group (-OH) attached to the third carbon
作用機序
Target of Action
3-Pyrrolidinol, also known as Pyrrolidin-3-ol, is a pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Mode of Action
It’s known that pyrrolidine alkaloids interact with their targets to exert their biological activities . For instance, some pyrrolidine alkaloids have been shown to cause renal injuries and neurotoxicity in experimental animals .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
It’s known that pyrrolidine alkaloids can exert several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
生化学分析
Biochemical Properties
3-Pyrrolidinol plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of pyrrolones and pyrrolidinones, which are essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, pyrrolidine alkaloids, which include this compound, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Some studies have reported threshold effects, as well as toxic or adverse effects at high doses . More comprehensive studies are needed to fully understand the dosage-dependent effects of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels
準備方法
Synthetic Routes and Reaction Conditions: 3-Pyrrolidinol can be synthesized through various methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. Aspergillus sp. NBRC 109513 has been shown to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol with an enantiomeric excess of 66%. This intermediate can then undergo kinetic resolution using Amano PS-IM lipase to form optically-active 1-benzoyl-3-pyrrolidinol with greater than 99% enantiomeric excess. Finally, chemical reactions can convert (S)-1-benzoyl-3-pyrrolidinol to this compound and its derivatives .
Industrial Production Methods: Industrial production of this compound often involves similar microbial and enzymatic processes due to their efficiency and selectivity. The use of biocatalysts like Aspergillus sp. and commercial lipases allows for the production of optically-active forms of the compound, which are valuable in pharmaceutical applications .
化学反応の分析
Types of Reactions: 3-Pyrrolidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyrrolidinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming pyrrolidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Pyrrolidinone derivatives.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidines, depending on the substituent introduced.
科学的研究の応用
Chemistry: 3-Pyrrolidinol serves as a chiral building block in the synthesis of complex organic molecules. Its optically-active forms are particularly valuable in asymmetric synthesis and catalysis .
Biology: In biological research, this compound and its derivatives are used to study enzyme mechanisms and protein-ligand interactions. The compound’s ability to form hydrogen bonds makes it a useful probe in biochemical assays .
Medicine: Pharmaceutical applications of this compound include its use as an intermediate in the synthesis of drugs. For example, it is a key component in the production of anticoagulants like DX-9065a and antihypertensive agents like barnidipine .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for various agrochemicals and polymers .
類似化合物との比較
Pyrrolidine: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding.
Pyrrolidinone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Pyrrole: An aromatic compound with a five-membered ring, but without the hydroxyl group, resulting in distinct chemical properties.
Uniqueness: 3-Pyrrolidinol’s unique combination of a hydroxyl group and a five-membered ring structure makes it a versatile intermediate in organic synthesis. Its ability to form hydrogen bonds and its chiral nature provide advantages in asymmetric synthesis and pharmaceutical applications .
特性
IUPAC Name |
pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-4-1-2-5-3-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZLHWJQPUNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317332 | |
| Record name | 3-Pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Pyrrolidinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10826 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
40499-83-0 | |
| Record name | 3-Pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40499-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040499830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyrrolidinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 3-Pyrrolidinol is C4H9NO, and its molecular weight is 87.12 g/mol.
A: While specific spectroscopic data for this compound itself may be limited in the provided research, derivatives like (S)-1-Benzyl-3-pyrrolidinol-borane have been characterized using IR, 1H NMR, 11B NMR, and MS spectroscopy. []
ANone: this compound can be synthesized through various methods, including:
- Reduction of N-benzyl-3-pyrrolidinone: This approach utilizes the enzyme N-benzyl-3-pyrrolidinol dehydrogenase, found in organisms like Geotrichum capitatum. [, ] This method allows for the production of enantiomerically pure (S)-N-benzyl-3-pyrrolidinol.
- Samarium diiodide-mediated reactions: This method involves the generation of N,O-diprotected this compound 2-carbanion intermediates, which can react with ketones and aldehydes to yield protected N-alpha-hydroxyalkyl-3-pyrrolidines. []
- Reductive cyclization of 4-amino-3-hydroxybutyronitriles: This process employs Raney nickel to achieve the cyclization. []
A: Yes, research has demonstrated the successful production of (S)-N-benzyl-3-pyrrolidinol using NAD+-dependent alcohol dehydrogenase from Geotrichum capitatum. [] Furthermore, recombinant Escherichia coli expressing the par gene can produce significant quantities of (S)-N-Boc-3-pyrrolidinol from N-Boc-3-pyrrolidinone. []
A: Yes, this compound exists as enantiomers, and the biological activity can differ significantly between them. Research shows that the (S)-enantiomer of N-benzyl-3-pyrrolidinol is preferentially produced by certain enzymes. [, ] For instance, in the synthesis of a calcium antagonist, the (S,S)-enantiomer exhibited greater potency than the (S,R), (R,R), and (R,S) enantiomers. []
A: Enzymatic optical resolution has proven effective. Lipase Amano P can selectively acetylate (R)-N-benzyl-3-pyrrolidinol, leaving the (S)-enantiomer untouched. The remaining (S)-alcohol can then be chemically inverted to obtain the (R)-acetate. []
ANone: this compound and its derivatives find use in various applications:
- Pharmaceutical synthesis: They are crucial building blocks for producing pharmaceuticals, including calcium antagonists, [] kappa-opioid receptor agonists, [, ] and potential anti-depressants. []
- Chiral auxiliaries: They act as chiral auxiliaries in asymmetric synthesis. [, ]
A: While the provided research doesn't directly address the toxicity of this compound itself, studies on related N-nitrosamines offer some insights. For example, nitrosopyrrolidine, a potential metabolite, exhibits mutagenicity requiring metabolic activation. [] This highlights the need for careful assessment of potential toxicological properties for this compound and its derivatives.
ANone: The provided research doesn't offer specific details on the material compatibility of this compound.
ANone: Several analytical techniques are used:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


